molecular formula C15H14ClNO4 B8791023 N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide CAS No. 354824-10-5

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B8791023
M. Wt: 307.73 g/mol
InChI Key: QZUINWYTHMCTQK-UHFFFAOYSA-N
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Patent
US06734203B2

Procedure details

A few drops of concentrated sulfuric acid was added to a solution of 2-chloro-3-[(2-methoxyethyl)amino]-1,4-naphthoquinone (33 g) in acetic anhydride (100 ml) and the mixture was stirred at 45° C. for 1 hour. By adding ethanol (100 ml) to the reaction solution, excess acetic anhydride was esterified. After cooling, ethyl acetate was added to the reaction solution and the mixture was washed with water and brine and then dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was crystallized from diethyl ether to give N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N-(2-methoxyethyl)acetamide (29 g) as a yellow powder.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:18])[C:4]2[C:9]([C:10](=[O:17])[C:11]=1[NH:12][CH2:13][CH2:14][O:15][CH3:16])=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH2:19]([OH:21])[CH3:20].C(OCC)(=O)C>S(=O)(=O)(O)O.C(OC(=O)C)(=O)C>[Cl:1][C:2]1[C:3](=[O:18])[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:10](=[O:17])[C:11]=1[N:12]([CH2:13][CH2:14][O:15][CH3:16])[C:19](=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
ClC=1C(C2=CC=CC=C2C(C1NCCOC)=O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 45° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(C2=CC=CC=C2C1=O)=O)N(C(C)=O)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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